molecular formula C6H12N2O2 B13159939 2-Amino-3-cyclopropyl-N-hydroxypropanamide

2-Amino-3-cyclopropyl-N-hydroxypropanamide

Cat. No.: B13159939
M. Wt: 144.17 g/mol
InChI Key: DHKZCYBFJNRRAO-UHFFFAOYSA-N
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Description

2-Amino-3-cyclopropyl-N-hydroxypropanamide is a chemical compound with the molecular formula C₆H₁₂N₂O₂ and a molecular weight of 144.17 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

The preparation of 2-Amino-3-cyclopropyl-N-hydroxypropanamide involves several synthetic routesThe reaction conditions typically involve the use of inert solvents and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.

Chemical Reactions Analysis

2-Amino-3-cyclopropyl-N-hydroxypropanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions where the amino or hydroxyl groups are replaced by other functional groups. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.

Scientific Research Applications

2-Amino-3-cyclopropyl-N-hydroxypropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-cyclopropyl-N-hydroxypropanamide involves its interaction with specific molecular targets. In the context of its anticonvulsant activity, it is believed to partially block veratridine-induced aspartate efflux from rat cortical synaptosomes, suggesting an interaction with neuronal voltage-dependent sodium channels . This interaction may contribute to its observed biological effects.

Comparison with Similar Compounds

2-Amino-3-cyclopropyl-N-hydroxypropanamide can be compared with similar compounds such as 2-Amino-3-hydroxypropanamide. While both compounds share similar structural features, the presence of the cyclopropyl group in this compound imparts unique chemical properties and reactivity . This uniqueness makes it a valuable compound for specific research applications where these properties are desired.

Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

2-amino-3-cyclopropyl-N-hydroxypropanamide

InChI

InChI=1S/C6H12N2O2/c7-5(6(9)8-10)3-4-1-2-4/h4-5,10H,1-3,7H2,(H,8,9)

InChI Key

DHKZCYBFJNRRAO-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC(C(=O)NO)N

Origin of Product

United States

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